An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-hydroxyphenyllactate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-hydroxyphenyllactate
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
Methyl 4-hydroxyphenyllactate, also known as methyl p-hydroxyphenyllactate (MeHPLA), is a molecule of significant interest in biomedical research, notably for its role as a cell growth-regulating agent.[1] This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis of Methyl 4-hydroxyphenyllactate. It further details the critical characterization techniques required to confirm the identity, purity, and structural integrity of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical understanding and practical, step-by-step protocols.
Introduction: Significance of Methyl 4-hydroxyphenyllactate
Methyl 4-hydroxyphenyllactate is the methyl ester of 4-hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine.[2] HPLA has been identified as a potential biomarker for various metabolic disorders and conditions, including phenylketonuria and tyrosinemia.[2] The methylated form, MeHPLA, has demonstrated biological activity, including the ability to suppress the proliferation of certain cancer cells.[3] Its interaction with nuclear type II estrogen binding sites is believed to be a key mechanism behind its cell growth-regulating properties.[1][3]
The synthesis of high-purity Methyl 4-hydroxyphenyllactate is crucial for accurate in vitro and in vivo studies to further elucidate its therapeutic potential. This guide presents a well-established synthetic route and the analytical methods necessary to ensure the quality of the final product.
Chemical Synthesis of Methyl 4-hydroxyphenyllactate
The synthesis of Methyl 4-hydroxyphenyllactate can be efficiently achieved through the esterification of 4-hydroxyphenyllactic acid with methanol in the presence of an acid catalyst. An alternative and often higher-yielding approach involves the reduction of a precursor, such as methyl (E)-3-(4-hydroxyphenyl)acrylate, followed by esterification. This guide will focus on a method adapted from the synthesis of related phenylpropionate compounds, which involves the catalytic hydrogenation of a cinnamate precursor.[4][5]
Synthetic Strategy: Catalytic Hydrogenation and Esterification
The chosen synthetic pathway involves two main steps:
-
Esterification of 4-hydroxycinnamic acid: This step converts the carboxylic acid group of the starting material into a methyl ester.
-
Catalytic Hydrogenation: The double bond in the acrylate side chain is selectively reduced to a single bond, yielding the desired lactate structure.
This strategy is advantageous due to the commercial availability of the starting material, relatively mild reaction conditions, and typically high yields.
Figure 1: Synthetic pathway for Methyl 4-hydroxyphenyllactate.
Detailed Experimental Protocol
Materials and Reagents:
-
4-hydroxycinnamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene
-
Diatomaceous earth
Step 1: Synthesis of Methyl (E)-3-(4-hydroxyphenyl)acrylate
-
To a solution of 4-hydroxycinnamic acid (10.0 g, 60.9 mmol) in methanol (250 mL), slowly add concentrated sulfuric acid (1 mL) while stirring in an ice bath.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl (E)-3-(4-hydroxyphenyl)acrylate as a solid.
Step 2: Synthesis of Methyl 4-hydroxyphenyllactate
-
Add Palladium on carbon (10% Pd/C, 0.5 g) to a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (5.0 g, 28.1 mmol) in ethanol (100 mL).[4][5]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm, balloon) for 12-24 hours.[4]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.[4][5]
-
Evaporate the filtrate to dryness under reduced pressure to afford the crude product.[4]
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain Methyl 4-hydroxyphenyllactate as a clear oil or white solid.[6]
Characterization of Methyl 4-hydroxyphenyllactate
Thorough characterization is essential to confirm the structure and purity of the synthesized Methyl 4-hydroxyphenyllactate. The following techniques are standard for this purpose.
Figure 2: Workflow for the characterization of Methyl 4-hydroxyphenyllactate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic protons (AA'BB' system): ~6.7-7.1 ppm (two doublets, 4H total)
-
Hydroxyl proton (-OH): a broad singlet, variable chemical shift
-
Methine proton (-CH(OH)-): ~4.3 ppm (triplet or doublet of doublets, 1H)
-
Methylene protons (-CH₂-): ~2.9 ppm (doublet, 2H)
-
Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H)[4]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Carbonyl carbon (-C=O): ~175 ppm
-
Aromatic carbons: ~115-155 ppm
-
Methine carbon (-CH(OH)-): ~70 ppm
-
Methyl ester carbon (-OCH₃): ~52 ppm
-
Methylene carbon (-CH₂-): ~40 ppm
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique.
-
Expected Molecular Ion Peak: The molecular formula of Methyl 4-hydroxyphenyllactate is C₁₀H₁₂O₄, with a molecular weight of 196.2 g/mol .[1]
-
In positive ion mode (ESI+), the expected peak would be [M+H]⁺ at m/z 197.2.
-
In negative ion mode (ESI-), the expected peak would be [M-H]⁻ at m/z 195.2.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound. A reversed-phase C18 column is typically used.
Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid.[8]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase over the run time.
-
-
Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Summary of Characterization Data
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Colorless oil or white solid |
| Molecular Formula | - | C₁₀H₁₂O₄ |
| Molecular Weight | Mass Spectrometry | 196.2 g/mol |
| ¹H NMR | 400 MHz, CDCl₃ | Conforms to the expected structure |
| ¹³C NMR | 100 MHz, CDCl₃ | Conforms to the expected structure |
| Purity | HPLC | ≥95% |
Conclusion
This technical guide has outlined a reliable method for the synthesis of Methyl 4-hydroxyphenyllactate and the essential analytical techniques for its comprehensive characterization. Adherence to these protocols will enable researchers to produce and validate high-quality Methyl 4-hydroxyphenyllactate for use in further scientific investigations. The provided methodologies are grounded in established chemical principles and analytical standards, ensuring the generation of trustworthy and reproducible results.
References
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Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. Retrieved from [Link]
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Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid. Retrieved from [Link]
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